4-Fluoro-3-(3-methylphenyl)benzoic acid
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Overview
Description
4-Fluoro-3-(3-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the 4-position and a 3-methylphenyl group at the 3-position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(3-methylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst to facilitate the coupling of a boronic acid derivative with an aryl halide. For instance, 4-fluorophenylboronic acid can be coupled with 3-bromo-3-methylbenzoic acid under mild conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, utilizing efficient catalytic systems and reaction conditions. The choice of solvents, temperature control, and purification methods are critical factors in ensuring the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(3-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Substitution: Formation of new compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-Fluoro-3-(3-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(3-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom and the 3-methylphenyl group can influence the compound’s binding affinity and reactivity. These structural features may enable the compound to interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: Similar structure but lacks the 3-methylphenyl group.
3-Methylbenzoic acid: Similar structure but lacks the fluorine atom.
4-Fluoro-3-methylbenzoic acid: Similar structure but lacks the additional phenyl group.
Uniqueness
4-Fluoro-3-(3-methylphenyl)benzoic acid is unique due to the combination of the fluorine atom and the 3-methylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-fluoro-3-(3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)12-8-11(14(16)17)5-6-13(12)15/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMVUKAUZUEYPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680847 |
Source
|
Record name | 6-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-43-1 |
Source
|
Record name | 6-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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